Diphenylcarbamyl chloride

描述

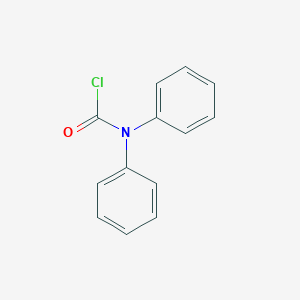

Structure

3D Structure

属性

IUPAC Name |

N,N-diphenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBKKRFABABBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058885 | |

| Record name | Diphenylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylcarbamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-01-2 | |

| Record name | N,N-Diphenylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ209318B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diphenylcarbamyl Chloride and Analogues

Established Synthetic Pathways

The traditional and most direct routes to diphenylcarbamyl chloride involve the use of phosgene (B1210022) or its solid surrogate, triphosgene (B27547). These methods leverage the high reactivity of the acyl chloride functionality.

The classical and most direct synthesis of this compound involves the reaction of diphenylamine (B1679370) with phosgene (COCl₂). ontosight.aichemdad.com In this process, phosgene is passed through a solution of diphenylamine. royalholloway.ac.uk The reaction is typically conducted in an inert solvent, such as monochlorobenzene or carbon tetrachloride, to facilitate the reaction and control its exothermicity. royalholloway.ac.ukprepchem.com To neutralize the hydrogen chloride (HCl) gas produced as a byproduct, a base is often employed. Pyridine (B92270) is commonly used as an HCl scavenger, which is crucial for driving the reaction to completion and achieving high yields. royalholloway.ac.uknih.gov The reaction requires careful management of stoichiometric amounts of the reactants to ensure efficient conversion. nih.gov One illustrative method involves reacting one mole of diphenylamine with a 10% molar excess of phosgene to ensure complete consumption of the amine. prepchem.com

Due to the extreme toxicity and hazardous nature of phosgene gas, a safer and more easily handled alternative, triphosgene (bis(trichloromethyl) carbonate or BTC), has been widely adopted for the synthesis of carbamoyl (B1232498) chlorides. nih.govwikipedia.org Triphosgene is a stable, crystalline solid that serves as a convenient substitute for phosgene. nih.govwikipedia.org In solution, triphosgene decomposes to generate three equivalents of phosgene, allowing it to be used as a source of CO²⁺ in a more controlled manner. wikipedia.org

The synthesis of carbamoyl chlorides from secondary amines using triphosgene is an efficient procedure. nih.gov The reaction typically involves treating the secondary amine with triphosgene in a suitable solvent. researchgate.net This approach has been successfully applied to the kilogram-scale synthesis of complex molecules, demonstrating its industrial and laboratory utility. nih.gov The perceived safety and ease of handling of solid triphosgene have led to a surge in its application for creating a wide array of compounds, including carbamoyl chlorides. nih.gov

Table 1: Comparison of Phosgene and Triphosgene

| Property | Phosgene | Triphosgene |

|---|---|---|

| Formula | COCl₂ | OC(OCCl₃)₂ |

| State at STP | Gas | White Crystalline Solid |

| Boiling Point | 8 °C | 206 °C (decomposes) |

| Molar Mass | 98.92 g/mol | 296.75 g/mol |

| Key Advantage | High reactivity, volatile (easy removal) sigmaaldrich.com | Safer to handle, transport, and store nih.gov |

| Key Disadvantage | Extremely toxic gas nih.gov | Less reactive than phosgene, non-volatile (requires purification steps) sigmaaldrich.com |

Improved Synthetic Approaches and Yield Optimization

Optimizing the synthesis of this compound and its analogues focuses on maximizing yield, improving product purity, and ensuring safe reaction conditions. Careful adjustment of experimental parameters is essential for achieving high yields, particularly when using phosgene. nih.gov The choice of HCl scavenger, such as pyridine, has been shown to be a critical factor. nih.gov

When using phosgene substitutes like triphosgene, the removal of excess reagent and byproducts can be challenging as they are non-volatile, often necessitating additional purification steps like distillation or recrystallization. sigmaaldrich.com In contrast, the volatility of phosgene allows for its easy and quantitative removal by evaporation, often resulting in high-purity products that can be used directly in subsequent steps without extensive purification. sigmaaldrich.com

In complex multi-step syntheses, reaction conditions are fine-tuned to achieve high conversion rates. For instance, in the preparation of a protected deoxyguanosine derivative, this compound was added to a solution containing the nucleoside in pyridine with N,N-diisopropylethylamine, and the reaction was stirred for two hours to ensure completion. oup.com The optimization of such procedures is crucial, particularly for producing materials like modified oligonucleotides on a gram scale. nih.gov High-yield, regioselective synthesis has been achieved by coupling 2-N-acetyl-6-O-diphenylcarbamoylguanine with glycosyl acetates, where the diphenylcarbamoyl group plays a key role. researchgate.net

Table 2: Representative Reaction Conditions for this compound Synthesis

| Reactants | Reagent | Solvent | Base/Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| Diphenylamine | Phosgene | Monochlorobenzene | - | 10% molar excess of phosgene | prepchem.com |

| Diphenylamine | Phosgene | Carbon Tetrachloride | Pyridine | Phosgene gas passed into solution | royalholloway.ac.uk |

| 2-N,9-diacetylguanine | This compound | Aqueous Ethanol (B145695) | - | Heating | researchgate.net |

Preparation of Carbamoyl Chloride Derivatives from Secondary Amines

The reaction of secondary amines with phosgene or its equivalents is a general and effective method for preparing a wide range of carbamoyl chloride derivatives. nih.govgoogle.com A process has been developed for preparing carbamoyl chlorides from secondary aliphatic amines, particularly those with alkyl groups branched at the 1-position, by passing phosgene through the amine at elevated temperatures (80°C to 160°C). google.com This method is applicable to amines such as N,N-diisopropylamine and N,N-dicyclohexylamine. google.com

Furthermore, an innovative strategy allows for the synthesis of carbamoyl chlorides from certain tertiary amines. nih.gov This method involves the debenzylation of tertiary amines using phosgene or triphosgene. nih.govresearchgate.net When N-alkyl-N-benzyl substituted amines are treated with stoichiometric amounts of phosgene or triphosgene, they afford the corresponding carbamoyl chlorides in excellent yields, with the benzyl (B1604629) group being selectively cleaved. nih.gov This approach avoids the formation of symmetrical urea (B33335) byproducts and provides a clean, high-yielding, one-pot operation for producing various carbamoyl chlorides from readily available tertiary amines. nih.gov

Table 3: Examples of Carbamoyl Chloride Synthesis from Amines

| Starting Amine | Phosgenating Agent | Resulting Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Secondary Aliphatic Amines (e.g., N,N-diisopropylamine) | Phosgene | Dialkylcarbamoyl Chloride | Reaction at elevated temperature (80-160°C) | google.com |

| Dihydroimidazole derivative | Triphosgene | Dihydroimidazole-based Carbamoyl Chloride | Selective functionalization in high yield | nih.gov |

| N-Alkyl-N-benzylanilines | Phosgene or Triphosgene | N-Alkyl-N-arylcarbamoyl Chloride | Cleavage of the N-benzyl group | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-N,9-diacetylguanine |

| 2-N-acetyl-6-O-diphenylcarbamoylguanine |

| Bis(trichloromethyl) carbonate (Triphosgene) |

| Carbon tetrachloride |

| Diphenylamine |

| This compound |

| Glycosyl acetates |

| Hydrogen chloride |

| Monochlorobenzene |

| N,N-Dicyclohexylamine |

| N,N-Diisopropylethylamine |

| N,N-Diisopropylamine |

| Phosgene |

Chemical Reactivity and Mechanistic Studies of Diphenylcarbamyl Chloride

Nucleophilic Reactivity

Diphenylcarbamyl chloride is characterized by its high reactivity towards nucleophiles. vulcanchem.com The core of this reactivity lies in the electrophilic nature of the carbonyl carbon, which is bonded to both a chlorine atom and a nitrogen atom. This configuration makes it a target for nucleophilic attack. Reactions with nucleophilic agents such as amines lead to the formation of substituted ureas. mdpi.comcrunchchemistry.co.uk For instance, the reaction with primary or secondary amines yields corresponding N,N-disubstituted ureas. mdpi.com Similarly, reaction with alcohols or phenols produces stable carbamate (B1207046) esters, also known as urethanes. mdpi.com When reacting with water, this compound initially forms an unstable carbamic acid intermediate which rapidly decomposes to diphenylamine (B1679370) and carbon dioxide. mdpi.com The inactivation of enzymes like chymotrypsin (B1334515) by this compound, and their subsequent reactivation by other nucleophilic agents, further illustrates its susceptibility to nucleophilic reactions. nih.gov

Solvolysis Reactions and Reaction Kinetics

The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, has been a subject of extensive mechanistic investigation. These studies focus on understanding the reaction pathway, the influence of the solvent, and the nature of the transition state.

A significant body of evidence suggests that the hydrolysis of this compound proceeds through a unimolecular (SN1) mechanism. nih.govacs.orgacs.orgresearchgate.net This pathway is characterized by an initial, rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized diphenylcarbamoyl cation and a chloride ion. acs.orgsemanticscholar.org This intermediate is then rapidly attacked by a solvent molecule, such as water, to yield the final product. mdpi.com

Support for this SN1 mechanism comes from several key observations:

Positive Entropy of Activation : Unimolecular reactions often exhibit a positive or small negative entropy of activation because the transition state is less ordered than the reactants. Studies have reported positive entropies of activation for related carbamoyl (B1232498) chlorides, which is consistent with an ionization pathway. nih.gov

Common-Ion Rate Depression : The rate of solvolysis is decreased by the addition of a common ion (chloride), which is indicative of a reversible initial ionization step, a hallmark of the SN1 mechanism. semanticscholar.org

Product Selectivity : Studies on product selectivity in mixed solvents align with the trapping of a common carbocation intermediate by the competing nucleophilic solvents. acs.org

Some researchers have proposed that while N,N-dialkylcarbamoyl chlorides might react via an SN2 mechanism, this compound (Ph₂NCOCl) favors an SN1 process. acs.org This is attributed to the ability of the two phenyl groups to stabilize the developing positive charge on the nitrogen atom through resonance. nih.gov

Quantitative kinetic analyses of the solvolysis of this compound have been performed in a wide array of solvents to determine the specific rates of reaction. These studies provide valuable data for understanding the influence of the solvent on the reaction mechanism. The first-order rate constants (k) are typically measured at a specific temperature.

Below is a table summarizing the specific rates of solvolysis (k) for N,N-diphenylcarbamyl chloride at 62.5°C in various binary solvent mixtures.

Table 1: Specific Rates of Solvolysis (k) of N,N-Diphenylcarbamyl Chloride at 62.5°C

| Solvent Composition (% v/v or w/w) | k x 10⁵ (s⁻¹) |

|---|---|

| 100% EtOH | 2.05 |

| 90% EtOH - 10% H₂O | 12.1 |

| 80% EtOH - 20% H₂O | 33.7 |

| 100% MeOH | 13.4 |

| 90% MeOH - 10% H₂O | 50.8 |

| 80% MeOH - 20% H₂O | 134 |

| 90% Acetone - 10% H₂O | 1.84 |

| 80% Acetone - 20% H₂O | 11.2 |

| 97% TFE - 3% H₂O (w/w) | 266 |

| 50% TFE - 50% EtOH (w/w) | 4.30 |

Data sourced from studies on the solvolysis of N,N-diphenylcarbamoyl chloride. nih.govmdpi.com TFE = 2,2,2-Trifluoroethanol

The rate constants show a clear dependence on the solvent composition, with rates increasing significantly with the water content in aqueous mixtures, reflecting the higher ionizing power of water.

To quantitatively analyze the effects of the solvent on the solvolysis rate, the Grunwald-Winstein equation is often employed. The extended (two-term) Grunwald-Winstein equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the solvolysis to changes in solvent nucleophilicity (NT).

m is the sensitivity of the solvolysis to changes in solvent ionizing power (YCl).

NT is a scale of solvent nucleophilicity. mdpi.com

YCl is a scale of solvent ionizing power based on the solvolysis of 1-adamantyl chloride. nih.gov

For the solvolysis of N,N-diphenylcarbamoyl chloride at 62.5°C, a study across 36 different solvents yielded values of l = 0.23 and m = 0.58. nih.govmdpi.com The relatively low l value suggests a weak sensitivity to solvent nucleophilicity, while the moderate m value of 0.58 indicates a significant sensitivity to the solvent's ionizing power. acs.orgnih.gov This combination of l and m values is consistent with an SN1 mechanism with some degree of nucleophilic solvation of the carbocationic intermediate. acs.orgsemanticscholar.org

Some studies have also considered a third term, hI, to account for the specific effects of aromatic rings on the transition state, though its inclusion for this compound solvolysis is a subject of ongoing research. nih.govnih.gov

Table 2: Grunwald-Winstein Parameters for Solvolysis of N,N-Diphenylcarbamoyl Chloride and Related Compounds

| Compound | Temperature (°C) | l (sensitivity to NT) | m (sensitivity to YCl) | l/m Ratio |

|---|---|---|---|---|

| N,N-Diphenylcarbamoyl chloride | 62.5 | 0.23 ± 0.04 | 0.58 ± 0.03 | 0.40 |

| N,N-Dimethylcarbamoyl chloride | 25.0 | 0.61 | 0.74 | 0.82 |

| 4-Morpholinecarbonyl chloride | 35.0 | 0.71 ± 0.05 | 0.65 ± 0.02 | 1.09 |

Data compiled from various kinetic studies. mdpi.comacs.orgscispace.com

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for elucidating reaction mechanisms. libretexts.org It is determined by comparing the reaction rate in a protonated solvent (kSOH) to the rate in its deuterated counterpart (kSOD). For solvolysis reactions, this often involves comparing rates in H₂O and D₂O, or in CH₃OH and CH₃OD.

For the solvolysis of this compound, the KSIE (kH₂O/kD₂O) was found to be 1.1. scispace.com This value is significantly lower than what is typically observed for reactions proceeding through a bimolecular (SN2) pathway, which often involve general-base catalysis by the solvent and exhibit larger KSIE values (typically > 1.5). mdpi.comresearchgate.net The observed KSIE for this compound is characteristic of an SN1 ionization mechanism, where the primary isotope effect is small because the O-H bond of the solvent is not broken in the rate-determining step. mdpi.comscispace.com

Table 3: Kinetic Solvent Isotope Effects for Solvolysis of Various Carbamoyl Chlorides at 25.0 °C

| Substrate | kH₂O/kD₂O | kMeOH/kMeOD |

|---|---|---|

| N,N-Diphenylcarbamoyl chloride | 1.1 | - |

| N,N-Dimethylcarbamoyl chloride | 1.27 ± 0.02 | 1.21 ± 0.02 |

| 4-Morpholinecarbonyl chloride | 1.27 | 1.22 |

Data sourced from reviews and studies on carbamoyl chloride solvolysis. mdpi.comscispace.com

The finding that the solvolysis rate is moderately sensitive to ionizing power (m = 0.58) but only weakly sensitive to nucleophilicity (l = 0.23) strongly supports a dissociative mechanism. acs.orgnih.gov This indicates that the transition state involves significant charge separation and breaking of the C-Cl bond, characteristic of an SN1 pathway. The small but non-zero l value suggests that the carbocation intermediate is not entirely "free" but experiences weak nucleophilic solvation as it forms. acs.orgmdpi.comsemanticscholar.org This is described as an SN1 pathway with extensive internal nucleophilic assistance from the nitrogen lone pair and weak external nucleophilic solvation of the developing carbocation. acs.org

Comparison with Other Carbamoyl Chlorides

The reactivity of carbamoyl chlorides is significantly influenced by the substitution pattern on the nitrogen atom. Disubstituted derivatives like N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride generally exhibit greater stability compared to their monosubstituted counterparts. This increased stability is attributed to enhanced steric protection of the electrophilic carbonyl carbon and greater resonance stabilization from the multiple alkyl groups.

In solvolysis reactions, which typically proceed at the carbonyl carbon via replacement of the chloride ion, this compound's reactivity is distinct. For instance, a kinetic study on the hydrolysis of N,N-diphenylcarbamyl chloride indicated a dominant ionization (SN1) pathway. researchgate.net This is supported by a kinetic isotope effect (kH₂O/kD₂O) of 1.2, which is lower than the values greater than 2 typically observed for reactions proceeding through an addition-elimination pathway with general-base catalysis. researchgate.net Furthermore, the small negative entropy of activation (-5 cal·mol⁻¹·K⁻¹) is consistent with a unimolecular mechanism. researchgate.net

In comparison, the solvolysis of N,N-dimethylcarbamoyl chloride is also considered to be SN1 in nature, but it displays a slightly positive entropy of activation (+5 cal·mol⁻¹·K⁻¹), suggesting an even greater tendency towards a unimolecular reaction. nih.govmdpi.com The steric hindrance provided by the two phenyl groups in this compound likely plays a role in its reactivity compared to dialkylcarbamoyl chlorides. While both undergo SN1 solvolysis, the electronic effects of the aryl groups in this compound can influence the stability of the carbamoyl cation intermediate.

The table below provides a comparative overview of the solvolysis characteristics of this compound and Dimethylcarbamoyl Chloride.

| Feature | This compound | Dimethylcarbamoyl Chloride |

| Dominant Solvolysis Mechanism | SN1 (ionization) researchgate.net | SN1 (ionization) nih.gov |

| Kinetic Isotope Effect (kH₂O/kD₂O) | 1.2 researchgate.net | --- |

| Entropy of Activation (ΔS‡) | -5 cal·mol⁻¹·K⁻¹ researchgate.net | +5 cal·mol⁻¹·K⁻¹ nih.gov |

Reactions with Nitrogen-Containing Compounds

This compound readily reacts with primary and secondary amines to yield N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted urea (B33335) derivatives, respectively. nih.govmdpi.com This reaction proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

The synthesis of various biologically active diphenylurea derivatives has been reported, highlighting the utility of this reaction. frontiersin.orgrsc.orgnih.govsci-hub.st For example, novel N,N-diphenylurea derivatives have been synthesized and investigated as potential inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and α-glucosidase. frontiersin.orgrsc.orgnih.gov

The general reaction scheme for the formation of a urea derivative from this compound and a primary amine is depicted below:

(C₆H₅)₂NCOCl + RNH₂ → (C₆H₅)₂NCONHR + HCl

The reaction of this compound with alcohols and phenols provides a direct route to the synthesis of carbamate esters. nih.govmdpi.comwikipedia.org This transformation involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the carbamoyl chloride, with subsequent elimination of hydrogen chloride. wikipedia.orgwikipedia.org The use of a base, such as pyridine (B92270), is common to scavenge the HCl produced. wikipedia.org

This method has been employed in the synthesis of various carbamates, including those with potential therapeutic applications. For instance, zinc chloride has been reported as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, including the synthesis of the anti-Alzheimer's drug Rivastigmine. acs.org

The general reaction for carbamate ester synthesis is as follows:

(C₆H₅)₂NCOCl + ROH → (C₆H₅)₂NCOOR + HCl

Decomposition Pathways

Upon heating, N-substituted carbamoyl chlorides can undergo decomposition to form isocyanates and hydrogen chloride. researchgate.netnih.gov This elimination reaction is a key pathway for the formation of isocyanates from monosubstituted carbamoyl chlorides (RNHCOCl). researchgate.netnih.gov For N,N-disubstituted carbamoyl chlorides like this compound, this decomposition pathway is less common under typical reaction conditions but can be induced at elevated temperatures. researchgate.netthermofisher.com The thermal decomposition of this compound can lead to the release of hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas. thermofisher.comfishersci.comfishersci.be

The decomposition of N-tert-butyl-N-alkylcarbamoyl chlorides upon heating in solvents like nitrobenzene (B124822) or toluene (B28343) has been shown to produce isobutylene, HCl, and the corresponding alkyl isocyanate. nih.govmdpi.com This suggests a pathway involving ionization to a chloride ion, which then abstracts a proton from the tert-butyl group. nih.govmdpi.com

The general decomposition reaction is:

(C₆H₅)₂NCOCl → (C₆H₅)₂N=C=O + HCl (under specific conditions)

It is important to note that the parent carbamoyl chloride (H₂NCOCl) is remarkably stable, even at high temperatures, in contrast to the highly unstable formyl chloride (HOCOCl). researchgate.netnih.gov

Complexation Reactions with Lewis Acids

This compound can form complexes with Lewis acids. Investigations into the complexation of carbamoyl chlorides with Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have shown that the coordination occurs at the carbonyl oxygen. nih.gov This interaction with a Lewis acid can activate the carbamoyl chloride towards nucleophilic attack.

The use of Lewis acids as catalysts in reactions involving carbamoyl chlorides has been explored. For example, zinc chloride has been utilized to catalyze the formation of carbamates from carbamoyl chlorides and alcohols. acs.org The proposed mechanism involves the initial coordination of the zinc chloride with the carbamoyl chloride. acs.org Similarly, BF₃ has been used as a Lewis acid activator in the fluorocarbamoylation of alkynes. researchgate.netresearchgate.net

The complexation can be represented as:

(C₆H₅)₂NCOCl + LA → [(C₆H₅)₂NCOCl---LA]

Where LA represents the Lewis acid. This complexation enhances the electrophilicity of the carbonyl carbon, facilitating subsequent reactions.

Reactivity in Biomolecule Interactions

This compound (DPCC) exhibits significant reactivity towards various biomolecules, a characteristic that has been leveraged in the study of peptides and enzymes. Its interactions are primarily characterized by the acylation of nucleophilic residues.

Reactions with Amino Acids and Peptides

This compound serves as a reagent for the derivatization of amino acids and small peptides. publish.csiro.au The reaction typically proceeds in the presence of a base, leading to the formation of crystalline N-diphenylcarbamoyl (DPC) derivatives. publish.csiro.aupublish.csiro.au This reactivity extends to a wide array of amino acids. publish.csiro.au The reaction with L-amino acids yields optically active derivatives, which suggests its potential utility in the characterization of amino acids. publish.csiro.au

The general reaction involves the nucleophilic attack of the deprotonated amino group of an amino acid or peptide on the carbonyl carbon of this compound, with the subsequent elimination of a chloride ion. Studies on the reaction with L-phenylalanine have shown that the choice of base and reaction time can influence the yield and optical purity of the resulting DPC-amino acid, with some racemization being observed under certain conditions. publish.csiro.au

Within proteins, it is anticipated that the lysine, histidine, and cysteine residues would be the most likely sites of reaction with this compound due to their nucleophilic side chains. publish.csiro.au Tyrosine residues could also potentially react, whereas serine residues are considered less likely to react under the same conditions. publish.csiro.au

Table 1: Derivatization of Amino Acids with this compound

| Amino Acid/Peptide | Reagent | Product | Key Observation | Reference |

|---|---|---|---|---|

| Glycine (B1666218) | This compound | DPC-glycine | Formation of a crystalline derivative. | publish.csiro.au |

| Alanine | This compound | DPC-alanine | Formation of a crystalline derivative. | publish.csiro.au |

| L-Phenylalanine | This compound | DPC-L-phenylalanine | Yield and optical rotation are dependent on base and reaction time. | publish.csiro.au |

| Various amino acids | This compound | DPC-amino acids | Reacts with a wide variety to give good yields of crystalline derivatives. | publish.csiro.au |

| Small peptides | This compound | DPC-peptides | Reacts to give good yields of crystalline derivatives. | publish.csiro.au |

Enzyme Inactivation Mechanisms

This compound is recognized as a specific inactivator of certain enzymes, most notably the serine protease α-chymotrypsin. publish.csiro.auacs.org The inactivation process is efficient, occurring on a mole-for-mole basis with the enzyme. publish.csiro.au The mechanism of inactivation is not merely random chemical modification but rather utilizes the enzyme's own catalytic machinery. pnas.org

The inactivation of α-chymotrypsin by DPCC is understood to proceed through the acylation of the active site serine residue. pnas.org The diphenylcarbamoyl group is transferred to the hydroxyl group of this critical serine, rendering the enzyme inactive. The specificity of this interaction is highlighted by the observation that the inactivation rate is significantly faster than would be expected from a simple chemical reaction, indicating that the enzyme's binding pocket facilitates the process. pnas.org The presence of two aromatic ring-binding sites in the active site of chymotrypsin is thought to correctly orient the DPCC molecule for efficient reaction with the active serine. pnas.org The inactivation has been observed over a pH range of 6.0 to 9.5, with a maximum rate around pH 7.5. publish.csiro.au

The resulting diphenylcarbamoyl-enzyme complex can be reactivated by certain nucleophilic agents, which displace the inactivating group from the serine residue. nih.gov This reversibility further supports the targeted nature of the inactivation. Comparative studies have shown that related compounds, such as methyl phenylcarbamyl chloride, are also inactivators of α-chymotrypsin but are significantly less potent, underscoring the importance of the two phenyl groups for effective binding and inactivation. pnas.org Furthermore, research has indicated that diphenylcarbamyl fluoride (B91410) acts as an even more potent inhibitor of enzymes like chymotrypsin and trypsin, which suggests an electrophilic component to the enzymatic mechanism. researchgate.net

Table 2: Enzyme Inactivation by this compound

| Enzyme | Inactivator | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| α-Chymotrypsin | This compound | Acylation of active site serine | Specific, mole-for-mole inactivation; utilizes the enzyme's catalytic mechanism. | publish.csiro.aupnas.org |

| Trypsin | Diphenylcarbamyl fluoride | Presumed acylation of active site serine | Fluoride analog is a more potent inhibitor. | researchgate.net |

| Acetylcholinesterase | Diphenylcarbamyl fluoride | Presumed acylation of active site serine | Fluoride analog is a more potent inhibitor. | researchgate.net |

| Serum cholinesterase | Diphenylcarbamyl fluoride | Presumed acylation of active site serine | Fluoride analog is a more potent inhibitor. | researchgate.net |

Cyanide Cleavage Reactions

In the context of disulfide chemistry, this compound plays a crucial role as a "trapping agent" in cyanide cleavage reactions. The cleavage of a disulfide bond (RSSR') by cyanide ion (CN⁻) is an equilibrium process that yields a thiol (or its corresponding mercaptide, RS⁻) and a thiocyanate (B1210189) (R'SCN).

The study of these equilibria can be complicated by the reversibility of the reaction. This compound is employed to capture the mercaptide formed during the cleavage, thereby preventing the reverse reaction. acs.org The mercaptide (RS⁻) reacts with this compound to form a stable S-diphenylcarbamoyl derivative, effectively removing it from the equilibrium. acs.orgacs.org

This methodology has been instrumental in investigating the nature of disulfide cleavage. For instance, the cyanide cleavage of unsymmetrical disulfides in the presence of DPCC has been shown to be a thermodynamically controlled reaction. researchgate.net By analyzing the products formed when the mercaptide is trapped, researchers can deduce the direction and extent of the initial cleavage, providing insights into the relative stability of the potential products. acs.org

Table 3: Role of this compound in Cyanide Cleavage of Disulfides

| Reaction System | Role of this compound | Information Gained | Reference |

|---|---|---|---|

| Cyanide cleavage of unsymmetrical disulfides | Traps the mercaptide formed upon cleavage. | Allows for the determination of the thermodynamic control of the reaction. | researchgate.net |

| Cyanide cleavage of aliphatic disulfides | Acts as a scavenger for the mercaptide product. | Facilitates the study of the equilibrium nature of the cleavage reaction. | acs.orgacs.org |

Advanced Applications in Organic Synthesis Research

Synthesis of Functionalized Ureas and Carbamates

Diphenylcarbamyl chloride is a key building block for the synthesis of ureas and carbamates, which are important structural motifs in medicinal chemistry and materials science. Its reaction with amines and alcohols provides a direct route to these functional groups.

This compound is widely utilized as a precursor for generating ureas, carbamates, and isocyanates through reactions with various nucleophiles. The reaction with primary or secondary amines yields N,N-diphenyl-N'-substituted or N',N'-disubstituted ureas. For example, its reaction with methylamine (B109427) produces the corresponding urea (B33335), which can subsequently undergo thermolysis to generate methyl isocyanate, a highly reactive intermediate for further synthesis. nih.gov This strategy of using a stable carbamoyl (B1232498) chloride to generate volatile isocyanates in situ is particularly valuable for handling otherwise difficult-to-manage reagents. nih.gov

Similarly, the reaction of this compound with alcohols leads to the formation of carbamates. The general reactivity also extends to other nucleophiles; for instance, it reacts with 2-mercapto-N,N-diethylethamine to form the corresponding thiocarbamate derivative. theswissbay.ch Carbamoyl chlorides, as a class, are recognized as stable and effective building blocks for accessing these functionalities, often as an alternative to using highly toxic phosgene (B1210022). thieme-connect.deacs.org

Table 1: Reactions of this compound as a Precursor

| Reactant | Product Class | General Reaction |

| Primary/Secondary Amine | Urea | (C₆H₅)₂NCOCl + R¹R²NH → (C₆H₅)₂NCONR¹R² + HCl |

| Alcohol | Carbamate (B1207046) | (C₆H₅)₂NCOCl + R-OH → (C₆H₅)₂NCOOR + HCl |

| Urea (via thermolysis) | Isocyanate | (C₆H₅)₂NCONHCH₃ (heat) → (C₆H₅)₂NH + CH₃NCO |

The synthesis of unsymmetrical ureas, particularly those with four different substituents on the nitrogen atoms, is a significant challenge in organic chemistry. This compound provides a straightforward method for accessing certain types of tetrasubstituted ureas. The reaction of this compound with a secondary amine (R¹R²NH) directly yields a tetrasubstituted urea. The product, N,N-diphenyl-N',N'-disubstituted urea, will be unsymmetrical if the R¹ and R² groups differ from the phenyl groups. This approach is valuable for creating sterically hindered and electronically diverse urea compounds. While many modern methods focus on alternative routes, the direct carbamoylation using reagents like this compound remains a fundamental strategy. researchgate.net

Heterocyclic Compound Synthesis via Cycloaddition Reactions

The role of this compound in the synthesis of heterocyclic compounds is primarily indirect, serving as a precursor to reactive intermediates that can participate in cycloaddition reactions. nih.gov Cycloadditions, such as the Diels-Alder or [3+2] reactions, are powerful methods for constructing five- and six-membered rings. nycu.edu.twsci-rad.com

Isocyanates, which can be generated from this compound derivatives via urea thermolysis, are excellent partners in various cycloaddition reactions. nih.gov As electron-deficient species, isocyanates can react with dienes in [4+2] cycloadditions to form nitrogen-containing six-membered heterocycles. This two-step sequence—formation of an isocyanate from a stable carbamoyl chloride followed by in-situ cycloaddition—provides a strategic pathway to complex heterocyclic scaffolds that are central to many biologically active compounds.

Applications in Polymer Science and Materials Chemistry

This compound and its derivatives have found applications in the synthesis and modification of polymers, contributing to the development of advanced materials with specialized properties.

This compound is used in the production of specialized, high-performance polymers. A notable application is its use in the synthesis of a specific polyamide that functions as an electrical switch for memory devices. chemicalbook.com Polyamides are a class of robust polymers known for their excellent thermal and mechanical properties. Furthermore, this compound has been employed as a chemical reagent in the study and modification of biopolymers. For example, it has been used to treat trypsin for isolating and analyzing peptido-keratan sulphate fragments, demonstrating its utility in polymer characterization. fishersci.caahajournals.org

Polyurethanes are a major class of polymers with diverse applications. Their synthesis relies on the reaction of diisocyanates with polyols. Carbamyl chlorides are direct precursors to the isocyanates required for this polymerization process. google.com By starting with a corresponding bis(carbamoyl chloride), it is possible to generate a diisocyanate monomer. This monomer can then react with a polyol to form the polyurethane polymer chain. This synthetic route highlights the foundational role of carbamoyl chlorides in the production of these industrially significant materials. nih.govgoogle.com

Contributions to Biologically Active Molecule Synthesis

This compound serves as a versatile and important intermediate in the synthesis of a variety of organic compounds, including those with significant biological activity. ontosight.aicymitquimica.com Its reactivity makes it a valuable building block in the production of pharmaceuticals and active pharmaceutical ingredients (APIs). ontosight.aichemicalbook.com The compound is recognized in pharmaceutical reference standards, for instance, as "Temozolomide USP Related Compound C," indicating its role in the synthesis or as an impurity of the anticancer drug Temozolomide. chemicalbook.compharmaffiliates.comlgcstandards.com Its utility spans the creation of diverse and innovative drug candidates for potential medical applications.

Table 1: Pharmaceutical-Related Applications of this compound

| Application | Description | References |

| Intermediate | A versatile building block for synthesizing various organic compounds. | ontosight.aicymitquimica.com |

| API Synthesis | Used in the creation of active pharmaceutical ingredients. | ontosight.aichemicalbook.com |

| Temozolomide Related Compound C | Identified as a related compound to the chemotherapy drug Temozolomide. | chemicalbook.compharmaffiliates.comlgcstandards.com |

Synthesis of Modified Oligoribonucleotides

A critical application of this compound in biochemical research is the synthesis of modified oligoribonucleotides. chemicalbook.comcookechem.com It is frequently employed as a protecting group for nucleobases during the complex, multi-step process of solid-phase oligonucleotide synthesis. Specifically, the N,N-diphenylcarbamoyl (dpc) group is used to protect the O6 position of guanosine (B1672433) and its analogs. oup.comresearchgate.net

In one documented synthesis, the dpc group was used to protect the 6-O position of 3-deazaguanosine (B53920) during the preparation of a 2′-O-methyl-3-deazaguanosine phosphoramidite (B1245037) unit. oup.com This protection strategy was essential for achieving selective methylation at the 2′-hydroxyl group. oup.com The use of this compound is also noted in the synthesis of base pairs for modified oligoribonucleotides, which is crucial for developing novel therapeutic agents. chemicalbook.comcookechem.comvulcanchem.com

This compound plays a role in the synthesis of oligonucleotide N3′→P5′ phosphoramidates, a class of DNA analogs with a modified backbone linkage. umich.eduoup.com These molecules are of interest in nucleic acid research. In an improved method for synthesizing these phosphoramidates, N,N-diphenylcarbamoyl chloride was used in a key step to protect the N2-position of a 5′-O-(tert-butyldimethylsilyl)-3′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine derivative. oup.com This protection facilitated subsequent chemical transformations required to build the phosphoramidate (B1195095) monomers for solid-phase synthesis. oup.com The P-N bond in these phosphoramidates can be selectively cleaved under mild acid conditions, a property that is explored in the context of sequence-specific applications. nih.gov

The synthesis of modified nucleosides, such as 1-deaza-2′-deoxyguanosine and its analogs, utilizes this compound as a key reagent. scispace.com The diphenylcarbamoyl (dpc) group serves as an effective protecting group for the 2-oxo(hydroxyl) function of the guanine-like base during multi-step syntheses. acs.orgseela.net

For example, in the preparation of functionalized 7-deaza-2′-deoxyisoguanosine phosphoramidites for DNA synthesis, diphenylcarbamoyl chloride was reacted with the starting nucleoside in the presence of N,N-diisopropylethylamine to block the 2-oxo group. acs.org This protection strategy is also employed in the synthesis of 8-aza-7-deaza-2′-deoxyisoguanosine and its 7-halogenated derivatives, where the protection prevents unwanted side reactions during subsequent steps like dimethoxytritylation and phosphitylation. oup.com

Table 2: Use of this compound in Modified Nucleoside Synthesis

| Target Molecule | Role of this compound | References |

| 1-Deaza-2′-deoxyguanosine | Used in the synthetic pathway. | scispace.com |

| 7-Deaza-2′-deoxyisoguanosine | Protection of the 2-oxo(hydroxyl) group. | acs.orgseela.net |

| 8-Aza-7-deaza-2′-deoxyisoguanosine | Protection of the 2-oxo group during synthesis of phosphoramidite building blocks. | oup.com |

Chemical Modification of Biomolecules and Enzymes

This compound is utilized for the chemical modification of various biomolecules. One notable application involves its use as a protecting group for the guanine (B1146940) nucleobase in the synthesis of polyamide (peptide) nucleic acid (PNA) monomers. researchgate.net PNA is a synthetic DNA mimic with a modified backbone, and the diphenylcarbamoyl group can confer better solubility on the guanine subunits during synthesis. researchgate.net

The reagent has also been used in the modification of enzymes and their substrates. For instance, in a method for the enzyme-mediated synthesis of polynucleotides, diphenylcarbamoyl chloride was used to synthesize a modified N2-Isobutyryl-2′-deoxyguanosine derivative, a step towards creating modified nucleotide triphosphates for use with a terminal deoxynucleotidyl transferase (TdT) enzyme. google.com Furthermore, it has been employed in the isolation of peptido-keratan sulphate fragments from bovine intervertebral discs, demonstrating its utility in the structural analysis of complex biomacromolecules. cymitquimica.com

Reagent for Protein Modification Studies

This compound is recognized as a potent reagent for the chemical modification of proteins. lcms.czahajournals.org It functions by reacting with amino acid side chains, which can alter the native charges of a protein, block reactive sites, or inactivate functional groups. lcms.czcymitquimica.com A primary application of this reactivity is in the study of enzyme mechanisms and active sites.

A notable example is its use as a specific inactivator for the enzyme α-chymotrypsin. researchgate.net Research has shown that this compound reacts with the enzyme in a mole-for-mole fashion, leading to a catalytically inactive material. nih.govnih.gov This inactivation has been observed across a pH range of 6.0 to 9.5, with a maximum rate around pH 7.5. nih.gov Such specific inactivation allows researchers to probe the structure and function of the enzyme's active site. The diphenylcarbamoyl group binds to the enzyme, and its conformation when bound can be studied using techniques like fluorine NMR, providing insights into the protein's microenvironment. nih.gov This targeted modification is a crucial strategy for understanding enzyme function and for developing specific inhibitors. researchgate.netsigmaaldrich.com

Isolation of Peptido-Keratan Sulphate Fragments

In the structural analysis of complex proteoglycans, specific enzymatic digestion is a key step. This compound is used to prepare modified enzymes for this purpose. Specifically, trypsin that has been treated with this compound is employed in the digestion of proteoglycans to isolate specific fragments for further analysis. researchgate.net

This method has been successfully applied to isolate peptido-keratan sulphate fragments from tissues such as bovine intervertebral discs. nih.govresearchgate.netoup.com The process typically involves an initial digestion with an enzyme like chondroitin (B13769445) ABC lyase, followed by a subsequent digestion with this compound-treated trypsin. nih.govoup.com This sequential digestion breaks down the larger proteoglycan structure (aggrecan), allowing for the isolation and subsequent characterization of the keratan (B14152107) sulphate chains and their linkage regions. nih.govoup.com The use of the modified trypsin is crucial for achieving specific cleavage patterns that liberate these fragments for detailed structural studies, including analysis by NMR spectroscopy and chromatography. nih.govoup.com

Ferrocene (B1249389) Chemistry Applications

This compound serves as a key reagent in the derivatization of ferrocene, a highly reactive organometallic compound. Its use facilitates the synthesis of important ferrocene derivatives.

Acylation of Ferrocene

This compound is utilized in the Friedel-Crafts acylation of ferrocene. nih.gov In this reaction, ferrocene reacts with this compound in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield diphenylcarbamylferrocene. nih.gov This reaction is a useful synthetic technique because the first acyl substituent deactivates the ferrocene molecule to a degree, but the second cyclopentadienyl (B1206354) ring can still be functionalized. However, when using this compound, the reaction can be controlled to primarily yield the monosubstituted product, with only a small amount of the heteroannular (1,1'-disubstituted) product being formed even when using two equivalents of the reagent. oup.com

Synthesis of Ferrocenecarboxylic Acid Derivatives

The diphenylcarbamylferrocene produced from the acylation reaction is a valuable intermediate for the synthesis of ferrocenecarboxylic acid and its derivatives. nih.gov The diphenylcarbamyl group is readily hydrolyzed under alkaline conditions. This hydrolysis step efficiently converts diphenylcarbamylferrocene into ferrocenecarboxylic acid in high yields.

This two-step process—acylation followed by hydrolysis—represents a convenient and effective method for preparing ferrocenecarboxylic acid from the inexpensive starting material, ferrocene. Furthermore, the intermediate, diphenylcarbamylferrocene, can itself undergo further Friedel-Crafts acylations to introduce other acyl groups onto the unsubstituted ring, leading to heteroannular acylferrocenecarboxamides. Subsequent hydrolysis of these disubstituted compounds yields the corresponding acylferrocenemonocarboxylic acids, demonstrating the utility of this compound in creating a variety of substituted ferrocene derivatives.

Table 1: Synthesis of Ferrocenecarboxylic Acid via this compound

| Step | Reactants | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1. Acylation | Ferrocene | This compound, AlCl₃ | Diphenylcarbamylferrocene | Introduction of a carboxyl group precursor |

Reagent for Amino Acid and Peptide Characterization

This compound serves as a useful reagent for the characterization of amino acids and small peptides. researchgate.net It reacts with the amino groups of these molecules in the presence of a base to form N,N-diphenylcarbamoyl (DPC) derivatives. nih.gov

A significant advantage of this reaction is that it produces crystalline derivatives with sharp melting points in good yields for a wide variety of amino acids, which facilitates their identification and purification. nih.gov Furthermore, when reacting with optically active L-amino acids, the resulting DPC-derivatives are also optically active. nih.govresearchgate.net This property makes the reagent valuable for the characterization and resolution of amino acids. researchgate.net

However, a notable limitation exists for its application in protein sequencing. The DPC-amino acid linkage is not stable under the acidic conditions typically used to hydrolyze proteins. nih.gov For instance, DPC-L-phenylalanine was found to degrade when subjected to acid hydrolysis, and DPC-DL-Ala-Gly was cleaved into DPC-DL-alanine and glycine (B1666218) under the same conditions. nih.gov This instability prevents the use of this compound as a reagent for identifying the N-terminal amino acids of proteins in a manner similar to Edman degradation. nih.gov

Table 2: Examples of Diphenylcarbamoyl Derivatives of Amino Acids

| Amino Acid | Yield (%) | Melting Point (°C) |

|---|---|---|

| Glycine | 90 | 179-181 |

| DL-Alanine | 88 | 174-176 |

| L-Leucine | 88 | 163-165 |

| L-Phenylalanine | 95 | 184-186 |

| DL-Serine | 75 | 175-177 |

| L-Tyrosine | 90 | 202-204 |

Data sourced from research by Rivett and Wilshire. nih.gov

Spectroscopic and Structural Elucidation in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in The IR spectrum of diphenylcarbamyl chloride displays characteristic absorption bands that confirm its structure. nih.govnist.gov The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is expected in the 1750-1700 cm⁻¹ region. Another key absorption is that of the carbon-chlorine (C-Cl) single bond stretch, which typically appears in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. researchgate.net The spectrum also contains bands related to C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C stretching within the rings (around 1600-1450 cm⁻¹). vscht.czlibretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1700 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Carbon-Chlorine (C-Cl) | Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bath.ac.ukmhlw.go.jp Molecules containing chromophores, such as aromatic rings and carbonyl groups, absorb light in the UV-Vis range. This compound contains two phenyl groups and a carbonyl group, which act as chromophores. lookchem.com The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic rings. Additionally, a weaker n → π* transition associated with the non-bonding electrons of the oxygen atom in the carbonyl group may be observed. This technique is often used in conjunction with others to confirm the structure of derivatives formed from this compound. ethz.chresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a definitive analytical technique used to determine the molecular weight and elemental composition of a compound. pnas.org For this compound (C₁₃H₁₀ClNO), the calculated molecular weight is approximately 231.68 g/mol . nih.govchemspider.com The mass spectrum will show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) value corresponding to this mass. nih.gov

Common fragmentation patterns observed in the mass spectrum of this compound provide further structural confirmation. Key fragment ions include:

[M]⁺• at m/z 231: The molecular ion. nih.gov

[M-Cl]⁺ at m/z 196: Resulting from the loss of the chlorine atom, forming the diphenylcarbamoyl cation. This is often the most abundant peak (base peak). nih.gov

[(C₆H₅)₂N]⁺ at m/z 168: Formed by the subsequent loss of carbon monoxide (CO) from the m/z 196 fragment, resulting in the diphenylamino cation. nih.gov

These fragmentation data provide a clear fingerprint for the identification and molecular mass confirmation of this compound. msu.edu

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [C₁₃H₁₀ClNO]⁺• | 231 | Molecular Ion |

| [C₁₃H₁₀NO]⁺ | 196 | Fragment from loss of Cl (Base Peak) |

| [C₁₂H₁₀N]⁺ | 168 | Fragment from loss of CO from m/z 196 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, serving as a crucial step in verifying its empirical formula. For this compound, with the molecular formula C₁₃H₁₀ClNO, this analysis provides quantitative data on the percentage of each element present. lookchem.com The theoretical elemental composition is calculated from the molecular formula and the atomic weights of its constituent atoms.

The molecular weight of this compound is 231.68 g/mol . lookchem.comscbt.com Based on this, the expected weight percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen are calculated. This theoretical data serves as a benchmark against which experimental results from elemental analyzers are compared to confirm the purity and identity of a synthesized sample. For instance, in studies involving reactions of this compound, elemental analysis is routinely used to confirm the structure of the resulting derivatives. publish.csiro.au

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 67.40 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.35 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.30 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.05 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.91 |

| Total | 231.682 | 100.00 |

Nuclear Quadrupole Resonance Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio frequency technique that provides detailed information about the electronic environment surrounding a quadrupolar nucleus (a nucleus with a spin quantum number I ≥ 1). wikipedia.orgjeeeccs.net Unlike Nuclear Magnetic Resonance (NMR), NQR does not require an external magnetic field. wikipedia.org The technique detects the interaction between the nuclear electric quadrupole moment of a nucleus and the electric field gradient (EFG) at its location, which is created by the surrounding electron distribution. wikipedia.orgmdpi.com This interaction results in quantized energy levels, and transitions between these levels can be induced by applying radio frequency radiation. wikipedia.org

The resonance frequencies are highly sensitive to the molecular structure and the crystalline environment, making NQR a "fingerprint" for a specific solid compound and its polymorphic form. mdpi.com For this compound, nuclei such as ¹⁴N and ³⁵Cl are quadrupolar and thus NQR-active.

Research has utilized NQR spectroscopy to study the properties of this compound, specifically its quadrupole coupling. nih.gov The nuclear quadrupole coupling constant is a product of the nuclear quadrupole moment and the EFG, providing direct insight into the nature and symmetry of the chemical bonds around the nitrogen and chlorine atoms. numberanalytics.com This data is valuable for understanding the charge distribution within the molecule and characterizing its solid-state structure. wikipedia.org

Theoretical and Computational Chemistry Studies

Computational Mechanistic Insights into Reactivity

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of carbamoyl (B1232498) chlorides. For instance, the Pd-catalyzed intramolecular addition of carbamoyl chlorides across alkynes has been investigated using DFT calculations. These studies suggest a mechanistic pathway that involves several key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the carbamoyl chloride to a Pd(0) complex.

Alkyne Insertion: This is followed by the insertion of the alkyne into the Pd-C bond, a process known as cis-carbopalladation.

Cis/Trans Isomerization: The resulting intermediate can undergo isomerization.

Reductive Elimination: The final step is reductive elimination, which regenerates the catalyst and forms the product.

Interestingly, for the addition of carbamoyl chlorides, the alkyne insertion step is often found to be the rate-limiting step, in contrast to aryl chlorides where oxidative addition is typically the slowest step. d-nb.info The choice of phosphine (B1218219) ligand on the palladium catalyst has been shown to significantly influence the reactivity, with less bulky ligands favoring the alkyne insertion step. d-nb.info

These computational models provide a detailed picture of the reaction pathway, helping to understand the factors that control reactivity and selectivity. This knowledge is crucial for designing more efficient catalytic systems and expanding the scope of these synthetic transformations. d-nb.info

Quantum Chemical Calculations of Energy and Structure

For diphenylcarbamyl chloride, quantum chemical calculations can provide valuable information about its electronic structure and how this influences its reactivity. For example, calculations can determine the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. saarj.com This information is critical for predicting how the molecule will interact with other reagents.

Furthermore, quantum chemical methods can be used to calculate the energies of the ground state, transition states, and intermediates involved in a reaction. wisc.eduntu.edu.tw This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics. These calculations have been applied to understand the solvolysis of N,N-diphenylcarbamyl chloride, where the stability of the carbamoyl cation intermediate is a key factor. ntu.edu.twnih.gov

Table 1: Illustrative Data from Quantum Chemical Calculations

| Property | Calculated Value | Significance |

| Dipole Moment | Varies with method | Indicates the polarity of the molecule and its potential for dipole-dipole interactions. |

| Heat of Formation | Varies with method | Provides information about the thermodynamic stability of the molecule. |

| Atomic Charges | Varies with method | Reveals the distribution of electron density and potential sites for nucleophilic or electrophilic attack. |

Note: The specific values from quantum chemical calculations depend on the level of theory and basis set used. The table provides a conceptual illustration.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. mdpi.comua.ptresearchgate.net DFT is used to investigate a wide range of molecular properties, including electronic structure, reaction mechanisms, and spectroscopic properties. mdpi.comresearchgate.net

In the context of this compound, DFT calculations have been applied to study its reactivity in various chemical transformations. For example, DFT has been used to model the transition states of reactions involving carbamoyl chlorides, providing insights into the factors that control the reaction rate and selectivity. d-nb.info

One of the key strengths of DFT is its ability to account for electron correlation, which is important for accurately describing the electronic structure of molecules. researchgate.net This makes it well-suited for studying systems with complex electronic features, such as the delocalization of charge in the transition states of reactions involving this compound. wisc.eduntu.edu.tw

DFT calculations can also be combined with solvation models to study reactions in solution, providing a more realistic description of chemical processes that occur in the condensed phase. d-nb.info This is particularly relevant for understanding the solvolysis of this compound, where the solvent plays a crucial role in stabilizing the charged intermediates.

Analysis of Transition State Structures and Charge Delocalization

A key aspect of understanding the reactivity of this compound is the analysis of the transition state structures involved in its reactions. The transition state is a high-energy, transient species that represents the bottleneck of a reaction. By studying the geometry and electronic structure of the transition state, chemists can gain insights into the reaction mechanism.

In the solvolysis of N,N-diphenylcarbamyl chloride, for instance, the reaction is believed to proceed through a carbamoyl cation intermediate. The transition state leading to this intermediate is characterized by a significant degree of charge separation. Computational studies have shown that the positive charge in the transition state is not localized on the carbonyl carbon but is extensively delocalized onto the two phenyl rings. wisc.eduntu.edu.twvulcanchem.com

This charge delocalization is a result of resonance, where the lone pair of electrons on the nitrogen atom and the pi systems of the phenyl rings participate in stabilizing the positive charge. This extended delocalization has been supported by both experimental and theoretical evidence. nih.gov The contribution of non-canonical resonance structures, where the positive charge is formally placed on the phenyl rings, is thought to be significant. ntu.edu.twnih.gov

The extent of charge delocalization can be quantified using various computational techniques, such as Natural Bond Orbital (NBO) analysis. wisc.edu This analysis provides a detailed picture of the distribution of electron density and the nature of the bonding in the transition state. Understanding the nature of charge delocalization is crucial for predicting how substituents on the phenyl rings will affect the reactivity of this compound.

Research on Derivatives and Analogues of Diphenylcarbamyl Chloride

Substituted Diphenylcarbamoyl Chlorides (e.g., Fluorinated Analogues)

The reactivity of diphenylcarbamyl chloride can be modulated by introducing substituents onto the phenyl rings. These modifications influence the electronic properties and steric environment of the molecule, affecting its behavior in chemical reactions.

Fluorinated analogues of this compound have been a subject of study, particularly concerning their reactivity and potential as enzyme inhibitors. For instance, N,N-bis(4-fluorophenyl)carbamoyl chloride and N-phenyl-N-(4-fluorophenyl)carbamoyl chloride have been investigated to determine the rotational energy barriers around the C-N bond using fluorine NMR. udayton.edu The Gibbs free energy of activation for this rotation was found to be in the range of 14.6–14.8 kcal/mol. udayton.edu

Comparative studies between diphenylcarbamoyl fluoride (B91410) and its chloride counterpart have revealed significant differences in their reactivity. The fluoride derivatives are reported to be more potent inhibitors of enzymes like chymotrypsin (B1334515) and trypsin, suggesting an electrophilic component in the enzymatic mechanism is crucial. acs.org The solvolysis kinetics of N,N-diphenylcarbamoyl halides have been examined, with the rate ratio of fluoride to chloride (kF/kCl) for hydrolysis in 90% acetonitrile (B52724) being 2.1 × 10⁻³, a value consistent with an ionization (SN1) mechanism. nih.govresearchgate.net This is considerably higher than the ratio observed for N,N-dimethylcarbamoyl halides, which is approximately 10⁻⁶. nih.govresearchgate.net Mechanistic studies on the solvolysis of N,N-diphenylcarbamoyl chloride suggest that the developing positive charge in the transition state can be delocalized onto the phenyl rings through non-canonical resonance, a feature supported by quantum calculations. nih.govacs.org

Table 1: Activation Energy for C-N Bond Rotation in Fluorinated Diphenylcarbamoyl Chlorides

| Compound | Gibbs Free Energy of Activation (kcal/mol) |

| N,N-bis(4-fluorophenyl)carbamoyl chloride | 14.6 - 14.8 |

| N-phenyl-N-(4-fluorophenyl)carbamoyl chloride | 14.6 - 14.8 |

| N,N-bis(2-fluorophenyl)carbamoyl chloride | 17.4 |

| Data sourced from theoretical and experimental NMR studies. udayton.edu |

N,N-Dialkylcarbamoyl Chlorides

N,N-dialkylcarbamoyl chlorides are a widely used class of reagents in organic synthesis. nih.gov Their synthesis and reactivity have been extensively documented. A convenient method for their preparation involves the reaction of ethyl N,N-dialkylcarbamates with phosphoryl chloride. tandfonline.com

The reactivity of N,N-dialkylcarbamoyl chlorides is characterized by the electrophilicity of the carbonyl carbon. Dimethylcarbamoyl chloride (DMCC), for example, reacts with a variety of nucleophiles including alcohols, thiols, and amines to form the corresponding carbamates, thiolourethanes, and substituted ureas. wikipedia.org

Solvolysis studies of N,N-dialkylcarbamoyl chlorides, such as the dimethyl and diethyl derivatives, indicate that these reactions typically proceed through a unimolecular (SN1) pathway. nih.govmdpi.com The solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the stabilization of the carbamoyl (B1232498) cation intermediate by the bulkier alkyl groups. nih.govmdpi.com For example, in 80% ethanol (B145695) at 25.0 °C, the diethyl derivative reacts 4.2 times faster than the dimethyl derivative. nih.gov

Table 2: Comparative Solvolysis Rates of N,N-Dialkylcarbamoyl Chlorides

| Carbamoyl Chloride | Solvent | Temperature (°C) | Relative Rate Constant |

| N,N-Dimethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 1.0 |

| N,N-Diethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 4.2 |

| N,N-Dimethylcarbamoyl Chloride | 100% Methanol | 25.0 | 1.0 |

| N,N-Diethylcarbamoyl Chloride | 100% Methanol | 25.0 | 6.6 |

| Data illustrates the influence of alkyl substituents on reactivity. nih.gov |

Cyclic Carbamoyl Chlorides (e.g., Piperidino- and Morpholino- derivatives)

Cyclic carbamoyl chlorides are a subclass of N,N-disubstituted carbamoyl chlorides where the nitrogen atom is part of a heterocyclic ring system, such as piperidine (B6355638) or morpholine (B109124). researchgate.netnih.gov These compounds are valuable intermediates in the synthesis of various biologically active molecules and materials. researchgate.net The structures for 1-piperidinecarbonyl chloride and 4-morpholinecarbonyl chloride are well-established. researchgate.net

The reactivity of these cyclic derivatives has been compared to their acyclic dialkyl counterparts. Solvolysis studies in ethanol at 50.0 °C revealed a rate sequence that highlights the influence of the cyclic structure on the reaction rate. The piperidino derivative solvolyzes significantly faster than most acyclic dialkylcarbamoyl chlorides, while the morpholino derivative is slower than dimethylcarbamoyl chloride. nih.gov This is attributed to a combination of steric and electronic effects imparted by the ring structure. nih.gov For instance, N,N-diethylmorpholine-4-carboxamide and N,N-diethylpiperidine-4-carboxamide can be synthesized through the reaction of N,N-diethyl carbamoyl chloride with morpholine and piperidine, respectively. luxembourg-bio.com

Table 3: Relative Solvolysis Rates of Cyclic and Acyclic Carbamoyl Chlorides in Ethanol

| Carbamoyl Chloride Derivative | Relative Rate (Ethanolysis at 50.0 °C) |

| Morpholino | 0.60 |

| Dimethyl (Me₂) | 1.00 |

| Di-n-butyl (n-Bu₂) | 2.8 |

| Di-n-propyl (n-Pr₂) | 3.0 |

| Diethyl (Et₂) | 4.5 |

| Piperidino | 8.36 |

| Di-isopropyl (i-Pr₂) | 232 |

| Data normalized to the rate of dimethylcarbamoyl chloride. nih.gov |

N-Aryl-N-Methylcarbamoyl Chlorides

N-Aryl-N-methylcarbamoyl chlorides represent a class of derivatives where the nitrogen is substituted with both an aryl and a methyl group. The solvolysis of these compounds has been analyzed using the extended Grunwald-Winstein equation, which helps to elucidate the reaction mechanism by quantifying the sensitivity to solvent nucleophilicity (l) and solvent ionizing power (m). nih.gov For the parent N-methyl-N-phenylcarbamoyl chloride, solvolysis studies at 62.5 °C yielded an l value of 0.40 and an m value of 0.51. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been conducted on N-benzyl-N-methylcarbamoyl chlorides to investigate the restricted rotation around the C-N amide bond. udayton.edu These studies identified two stable rotamers (s-E and s-Z) and the transition states for their interconversion. The calculated Gibbs free energy of activation for this process for N-benzyl-N-methylcarbamoyl chloride was found to be 17.1 kcal/mol, which is in good agreement with experimental values. udayton.edu These compounds also find utility in medicinal chemistry; for example, molecules containing a meta-N-methylcarbamoyl group have shown significant potency as antitumor agents. nih.gov

Table 4: Grunwald-Winstein Parameters for Solvolysis of N-Aryl-N-Methylcarbamoyl Chlorides

| Substrate | Parameter (l) | Parameter (m) | l/m Ratio |

| N-methyl-N-phenylcarbamoyl chloride | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 ± 0.23 |

| Parameters determined from solvolysis data in 19 different solvents at 62.5 °C. nih.gov |

Synthesis and Reactivity of Carbamoyl Fluorides

Carbamoyl fluorides are analogues of carbamoyl chlorides that have emerged as versatile building blocks in organic synthesis due to their unique reactivity. thieme-connect.comnih.gov Their synthesis has been achieved through various methods, moving away from hazardous reagents like phosgene (B1210022). thieme-connect.com

Synthesis Methods:

Halide Exchange: A primary method involves treating a carbamoyl chloride with a nucleophilic fluoride source, such as potassium fluoride (KF). acs.orgnih.gov

From Amines: Modern, safer methods have been developed to synthesize carbamoyl fluorides directly from secondary amines. These include using CO₂ as a C1 source with a deoxyfluorinating reagent, or employing a difluorophosgene surrogate generated in situ from difluorocarbene and pyridine (B92270) N-oxides. organic-chemistry.orgresearchgate.net Another approach involves the activation of the amine as an N-carbamoylimidazole followed by fluoride exchange. nih.gov

From Isocyanates: N-CF₃ carbamoyl fluorides can be synthesized from isothiocyanates using triphosgene (B27547) and silver fluoride (AgF). thieme-connect.com

Electrochemical Methods: Anodic oxidation of readily available oxamic acids in the presence of Et₃N·3HF provides a practical and scalable route to carbamoyl fluorides. researchgate.net

Reactivity: Although the C-F bond is strong, carbamoyl fluorides are effective electrophiles. They undergo nucleophilic substitution and can be used in transition-metal-catalyzed cross-coupling reactions to form ureas, carbamates, and amides. thieme-connect.comyorku.ca For example, a base-free, nickel-catalyzed cross-coupling of carbamoyl fluorides with silylated nucleophiles has been reported. yorku.cayorku.ca The reactivity of carbamoyl fluorides compared to chlorides is complex; while solvolysis via an ionization pathway is much slower for fluorides, they can exhibit greater reactivity in other contexts, such as enzyme inhibition. acs.orgnih.gov

Table 5: Selected Modern Synthetic Routes to Carbamoyl Fluorides

| Starting Material | Key Reagents | Method Description | Reference(s) |

| Secondary Amine | 1,1'-Carbonyldiimidazole (CDI), MeI, KF | Three-step, mild procedure via N-carbamoylimidazole activation. | nih.gov |

| Secondary Amine | PDFA, 4-methylpyridine (B42270) N-oxide | In situ generation of a difluorophosgene surrogate. | organic-chemistry.org |

| Oxamic Acid | Et₃N·3HF, Electricity | Anodic oxidation (eFluorination). | researchgate.net |

| Isothiocyanate | Triphosgene, AgF | Carbonylation and desulfurization-fluorination sequence. | thieme-connect.com |

Synthesis of Urea-Substituted Aminoporphyrins

Carbamoyl chlorides, including this compound, are crucial reagents for synthesizing complex molecular architectures such as urea-substituted aminoporphyrins. researchgate.net These structures are of interest for their potential applications in catalysis and materials science.